![molecular formula C12H21Cl2N B6319696 N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl) CAS No. 1050509-33-5](/img/structure/B6319696.png)
N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl) is a chemical compound with a complex structure . The base structure, tricyclo[3.3.1.1>3,7>]decan-2-amine, is a derivative of adamantane, a type of diamondoid . The compound has a molecular weight of 151.2487 .
Molecular Structure Analysis
The molecular structure of tricyclo[3.3.1.1>3,7>]decan-2-amine, the base structure of the compound , is available as a 2D Mol file or as a computed 3D SD file . The structure is complex, with a tricyclic core and an amine functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of tricyclo[3.3.1.1>3,7>]decan-2-amine, the base structure of the compound, have been critically evaluated . These properties include triple point temperature, normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density as a function of temperature and pressure, enthalpy of phase transition, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure, and enthalpy as a function of temperature .Mécanisme D'action
The exact mechanism by which N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)) acts on cells is not yet fully understood. However, it is believed that it acts on the cell membrane, affecting its permeability and allowing the passage of certain molecules into the cell. It is also thought to interact with certain proteins and enzymes, which can influence the activity of the cell.
Biochemical and Physiological Effects
N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)) has been found to have a variety of biochemical and physiological effects on cells, tissues, and organisms. It has been found to induce apoptosis in certain types of cells, and to have an effect on the growth and development of cells. It has also been found to have an effect on the expression of certain genes, and to affect the activity of certain enzymes. In addition, it has been found to have an effect on the metabolism of certain compounds, and to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)) has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and is relatively stable when stored. It also has a wide range of applications, and can be used as a catalyst in a variety of chemical reactions. However, it is also important to note that it can be toxic at high concentrations, and should be handled with care.
Orientations Futures
There are a variety of potential future directions for research on N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)). Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, dyes, and pigments. Also, further research could be conducted to investigate its potential toxicity and safety profile. Finally, further research could be conducted to investigate its potential use in the development of new treatments for various diseases.
Méthodes De Synthèse
N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)) can be synthesized through a process known as the Williamson ether synthesis. This involves the reaction of an alkyl halide with an alcohol in the presence of a base, such as sodium hydroxide. The reaction yields an ether, which is then treated with hydrochloric acid to form the desired product. In the case of N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)), the reaction is as follows:
R-CH2-Cl + R-OH → R-CH2-O-R + NaCl
R-CH2-O-R + N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl) → N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl))
Applications De Recherche Scientifique
N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)) has been widely used in scientific research due to its unique properties. It has been used as a catalyst in a variety of chemical reactions, such as the synthesis of polymers and the synthesis of pharmaceuticals. It has also been used in the synthesis of dyes and pigments. In addition, it has been used in the study of cell biology, as it has been found to have an effect on the growth and development of cells.
Propriétés
IUPAC Name |
N-(2-chloroethyl)adamantan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN.ClH/c13-1-2-14-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12,14H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGNWHAWSBCBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)
![2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate](/img/structure/B6319617.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B6319628.png)
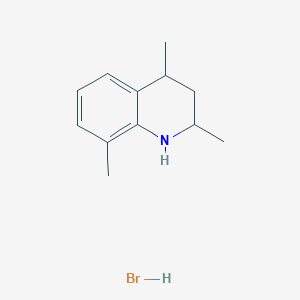
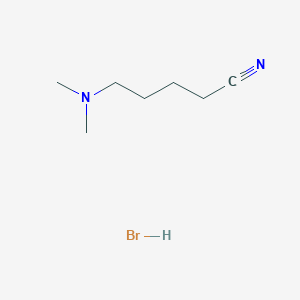
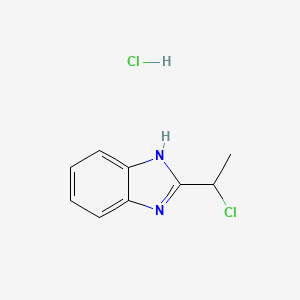
![(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%](/img/structure/B6319648.png)
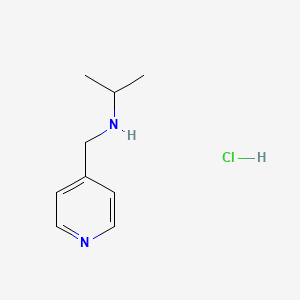
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)


![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)
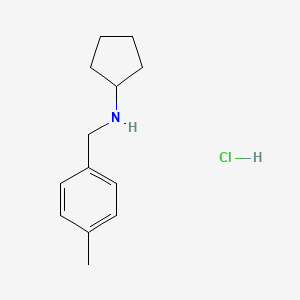
amine hydrochloride](/img/structure/B6319730.png)